molecular formula C18H20N4O4 B5672359 (3aR*,9bR*)-2-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid

(3aR*,9bR*)-2-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid

Cat. No. B5672359
M. Wt: 356.4 g/mol
InChI Key: VWVLOWMOIATYLB-RDTXWAMCSA-N
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Description

The compound is a complex organic molecule with potential applications in various scientific fields. Its structure includes elements like pyrrole, triazole, and carboxylic acid, indicating a potential for diverse chemical properties and reactions.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including diastereoselective routes and asymmetric additions. For instance, in the synthesis of related integrin inhibitors, a diastereoselective route via rhodium catalyzed asymmetric 1,4-addition was used (Procopiou et al., 2018). Such methods might be applicable in synthesizing this compound, considering the similarities in structural components.

Molecular Structure Analysis

The molecular structure of such compounds often features complex ring systems and substituents that can influence their chemical behavior. For example, derivatives of pyrrole-3-carboxylic acid, synthesized using continuous flow methods, can provide insights into the structural aspects of similar compounds (Herath & Cosford, 2010).

Chemical Reactions and Properties

The compound's chemical reactions and properties are likely influenced by its functional groups. For instance, pyrrole derivatives often participate in various cycloaddition reactions and can exhibit unique chemical properties, as shown in the study of substituted chromones (Sosnovskikh et al., 2014).

Physical Properties Analysis

The physical properties of such a compound would depend on its molecular structure. Factors like solubility, melting point, and crystal structure are essential. These properties can be influenced by the nature of the substituents and the overall molecular conformation.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability, are determined by the functional groups present. The presence of a triazole ring, for example, could impart specific reactivity patterns, as seen in triazole derivatives (Rostovskii et al., 2017).

properties

IUPAC Name

(3aR,9bR)-2-[4-(1,2,4-triazol-1-yl)butanoyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c23-16(6-3-7-22-12-19-11-20-22)21-8-14-13-4-1-2-5-15(13)26-10-18(14,9-21)17(24)25/h1-2,4-5,11-12,14H,3,6-10H2,(H,24,25)/t14-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVLOWMOIATYLB-RDTXWAMCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OCC2(CN1C(=O)CCCN4C=NC=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C3=CC=CC=C3OC[C@@]2(CN1C(=O)CCCN4C=NC=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,9bR)-2-[4-(1,2,4-triazol-1-yl)butanoyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid

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